molecular formula C9H11F2NO B8547842 3-(2,5-Difluorophenylamino)propan-1-ol

3-(2,5-Difluorophenylamino)propan-1-ol

Cat. No. B8547842
M. Wt: 187.19 g/mol
InChI Key: YSBYNYNNLYFAIR-UHFFFAOYSA-N
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Patent
US07842688B2

Procedure details

A solution of 0.185 g of N-(2,5-difluorophenyl)-3-hydroxypropionamide in 3 ml of tetrahydrofuran is added dropwise at room temperature to a suspension of 0.074 g of lithium aluminium hydride in 6 ml of anhydrous tetrahydrofuran. The reaction mixture is stirred at room temperature over 12 hours and subsequently hydrolysed with 0.13 ml of water followed by 0.13 ml of 1M NaOH. The mixture is filtered through Hyflo and the filtrate is washed with 10 ml of brine. The organic phase is dried over sodium sulphate and concentrated by evaporation. The title compound is obtained as a yellow liquid from the residue by means of flash chromatography (SiO2 60F). Rf=0.28 (1:1 EtOAc-heptane); Rt=3.39.
Name
N-(2,5-difluorophenyl)-3-hydroxypropionamide
Quantity
0.185 g
Type
reactant
Reaction Step One
Quantity
0.074 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.13 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[NH:9][C:10](=O)[CH2:11][CH2:12][OH:13].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[NH:9][CH2:10][CH2:11][CH2:12][OH:13] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
N-(2,5-difluorophenyl)-3-hydroxypropionamide
Quantity
0.185 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)NC(CCO)=O
Name
Quantity
0.074 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.13 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.13 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through Hyflo
WASH
Type
WASH
Details
the filtrate is washed with 10 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)F)NCCCO
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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